Cas no 1159977-54-4 (Oxcarbazepine N-Sulfate)

Oxcarbazepine N-Sulfate 化学的及び物理的性質
名前と識別子
-
- Oxcarbazepine N-Sulfate
- (5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)sulfamic acid
- Oxcarbazepine N-Sulf
- (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid
- DTXSID20676089
- 1159977-54-4
- J-003362
-
- インチ: InChI=1S/C15H12N2O5S/c18-14-9-10-5-1-3-7-12(10)17(15(19)16-23(20,21)22)13-8-4-2-6-11(13)14/h1-8H,9H2,(H,16,19)(H,20,21,22)
- InChIKey: FAUUBMUNUJEFKW-UHFFFAOYSA-N
- SMILES: C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NS(=O)(=O)O
計算された属性
- 精确分子量: 332.04700
- 同位素质量: 332.04669266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 1
- 複雑さ: 585
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 112Ų
じっけんとくせい
- PSA: 115.65000
- LogP: 3.42610
Oxcarbazepine N-Sulfate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O869270-1mg |
Oxcarbazepine N-Sulfate |
1159977-54-4 | 1mg |
155.00 | 2021-07-22 | ||
TRC | O869270-10mg |
Oxcarbazepine N-Sulfate |
1159977-54-4 | 10mg |
1230.00 | 2021-07-22 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219506-1 mg |
Oxcarbazepine N-Sulfate, |
1159977-54-4 | 1mg |
¥2,407.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219506A-5 mg |
Oxcarbazepine N-Sulfate, |
1159977-54-4 | 5mg |
¥11,304.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219506-1mg |
Oxcarbazepine N-Sulfate, |
1159977-54-4 | 1mg |
¥2407.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219506A-5mg |
Oxcarbazepine N-Sulfate, |
1159977-54-4 | 5mg |
¥11304.00 | 2023-09-05 |
Oxcarbazepine N-Sulfate 関連文献
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
5. Back matter
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Oxcarbazepine N-Sulfateに関する追加情報
Introduction to Oxcarbazepine N-Sulfate (CAS No. 1159977-54-4)
Oxcarbazepine N-Sulfate is a pharmacologically significant derivative of the anticonvulsant drug oxcarbazepine, characterized by the introduction of a sulfonate group at the nitrogen atom. This modification enhances its solubility and bioavailability, making it a valuable compound in the pharmaceutical industry. With a Chemical Abstracts Service (CAS) number of 1159977-54-4, this compound has garnered attention for its potential therapeutic applications, particularly in the management of neurological disorders.
The synthesis of Oxcarbazepine N-Sulfate involves a carefully controlled chemical process that ensures high purity and yield. The sulfonation of oxcarbazepine is typically achieved using sulfur trioxide or oleum in an inert atmosphere, followed by crystallization to isolate the final product. This synthetic route has been optimized to minimize side reactions and maximize the formation of the desired sulfonate derivative.
In recent years, Oxcarbazepine N-Sulfate has been studied extensively for its pharmacokinetic properties. Unlike its parent compound, oxcarbazepine, which is primarily metabolized by cytochrome P450 enzymes, the sulfonate derivative exhibits different metabolic pathways. This difference has implications for drug interactions and dosing regimens, making it a subject of interest in clinical pharmacology.
One of the most compelling aspects of Oxcarbazepine N-Sulfate is its potential in treating refractory epilepsy. Clinical trials have demonstrated that this compound can effectively reduce seizure frequency in patients who have not responded well to traditional anticonvulsants. The enhanced solubility profile allows for more consistent absorption, leading to improved therapeutic outcomes.
Furthermore, research suggests that Oxcarbazepine N-Sulfate may have neuroprotective properties beyond its anticonvulsant effects. Studies indicate that it can modulate neurotransmitter systems, such as glutamate and GABA, which are implicated in various neurological conditions. This dual mechanism of action makes it a promising candidate for treating not only epilepsy but also other disorders like neuropathic pain and migraine.
The pharmacological profile of Oxcarbazepine N-Sulfate has also been explored in preclinical models. Animal studies have shown that it exhibits a low toxicity profile with minimal side effects at therapeutic doses. This makes it a favorable option for long-term treatment regimens. Additionally, its stability under various storage conditions enhances its practicality for clinical use.
Recent advancements in drug delivery systems have further expanded the applications of Oxcarbazepine N-Sulfate. Nanoparticle formulations and transdermal patches are being developed to improve patient compliance and reduce gastrointestinal adverse effects associated with oral administration. These innovations hold promise for enhancing the overall efficacy and tolerability of the drug.
The regulatory landscape for Oxcarbazepine N-Sulfate is evolving as more data becomes available on its safety and efficacy. Regulatory agencies are closely monitoring clinical trial results to determine its place in current treatment guidelines. The growing body of evidence supporting its use is likely to lead to broader approval and utilization in clinical practice.
In conclusion, Oxcarbazepine N-Sulfate (CAS No. 1159977-54-4) represents a significant advancement in anticonvulsant therapy. Its unique chemical structure, improved pharmacokinetics, and potential neuroprotective effects make it a valuable asset in the management of neurological disorders. As research continues to uncover new applications and delivery methods, this compound is poised to play an increasingly important role in modern medicine.
1159977-54-4 (Oxcarbazepine N-Sulfate) Related Products
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 1418112-83-0(3-Methylazetidine-1-sulfonamide)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 1065484-66-3(2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine)
- 2172624-81-4(4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)
- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)




